molecular formula C21H17ClFN5O2 B14106869 8-(3-chlorophenyl)-3-(4-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-(3-chlorophenyl)-3-(4-fluorobenzyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14106869
M. Wt: 425.8 g/mol
InChI Key: DFHUSYFIBMCXDJ-UHFFFAOYSA-N
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Description

“8-(3-chlorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione” is a synthetic organic compound that belongs to the class of imidazo[1,2-g]purines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chlorophenyl and fluorophenyl groups suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(3-chlorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazo[1,2-g]purine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl and fluorophenyl groups: These groups can be introduced via nucleophilic substitution or coupling reactions.

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or aromatic rings.

    Reduction: Reduction reactions may target the nitro groups if present.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Synthesis of derivatives:

Biology

    Biological assays: The compound may be used in biological assays to study its effects on cellular processes and pathways.

Medicine

    Drug development: Due to its unique structure, the compound may be investigated for its potential as a therapeutic agent in treating diseases such as cancer, inflammation, or neurological disorders.

Industry

    Material science: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of “8-(3-chlorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione” would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular signaling pathways.

    Modulation of gene expression: The compound may influence gene expression by interacting with transcription factors or epigenetic regulators.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-g]purine derivatives: Other compounds in this class may include various substituted imidazo[1,2-g]purines with different functional groups.

    Chlorophenyl and fluorophenyl derivatives: Compounds with similar aromatic substitutions may exhibit comparable chemical and biological properties.

Uniqueness

The uniqueness of “8-(3-chlorophenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione” lies in its specific combination of functional groups and the resulting chemical and biological properties. This combination may confer unique reactivity, stability, and biological activity compared to other similar compounds.

Properties

Molecular Formula

C21H17ClFN5O2

Molecular Weight

425.8 g/mol

IUPAC Name

6-(3-chlorophenyl)-2-[(4-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H17ClFN5O2/c1-25-18-17(19(29)28(21(25)30)12-13-5-7-15(23)8-6-13)27-10-9-26(20(27)24-18)16-4-2-3-14(22)11-16/h2-8,11H,9-10,12H2,1H3

InChI Key

DFHUSYFIBMCXDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)N4CCN(C4=N2)C5=CC(=CC=C5)Cl

Origin of Product

United States

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